molecular formula C11H11FN2O B1438322 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol CAS No. 1156736-08-1

1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B1438322
CAS No.: 1156736-08-1
M. Wt: 206.22 g/mol
InChI Key: PZSHMJVSVZTRKT-UHFFFAOYSA-N
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Description

1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C11H11FN2O and its molecular weight is 206.22 g/mol. The purity is usually 95%.
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Biological Activity

1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11H10FN2O
Molecular Weight 204.20 g/mol
CAS Number 1019073-03-0
IUPAC Name This compound

The biological activity of this compound is largely attributed to its structural features, particularly the pyrazole moiety, which is known to interact with various biological targets. The fluoro group enhances the compound's binding affinity and stability, making it a promising candidate for drug development.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer

In vitro studies suggest that these compounds can induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival and apoptosis .

Antibacterial and Antifungal Properties

The compound has also been evaluated for antibacterial and antifungal activities. Studies demonstrate that pyrazole derivatives can inhibit the growth of several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These effects are likely due to the ability of the pyrazole ring to interfere with bacterial enzyme systems .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound exhibits inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This activity suggests that this compound could be developed into a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to this compound:

Case Study 1: Anticancer Activity
A study synthesized a series of pyrazole derivatives and evaluated their anticancer properties. One derivative showed an IC50 value of 0.30 nM against PDE10A, indicating potent inhibition with excellent selectivity over other phosphodiesterases .

Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, reporting significant COX inhibition with selectivity indices superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The most active compounds demonstrated IC50 values comparable to diclofenac sodium .

Properties

IUPAC Name

1-(2-fluoro-6-pyrazol-1-ylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-8(15)11-9(12)4-2-5-10(11)14-7-3-6-13-14/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSHMJVSVZTRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)N2C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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